
5-Hydroxypyridine-3-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypyridine-3-carbonyl azide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical reactions, including cycloadditions and substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-3-carbonyl azide typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with a suitable azidating agent. One common method is the use of sodium azide (NaN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the azide .
Industrial Production Methods
This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
5-Hydroxypyridine-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Benzyl Azide: Used in organic synthesis and materials science.
Uniqueness
5-Hydroxypyridine-3-carbonyl azide is unique due to its specific structure, which combines the reactivity of the azide group with the functional properties of the pyridine ring. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized materials .
Propriétés
Numéro CAS |
112193-40-5 |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
5-hydroxypyridine-3-carbonyl azide |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H |
Clé InChI |
MYYMQXJRABNCIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1O)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
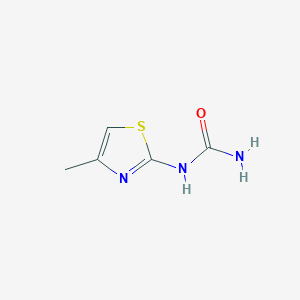


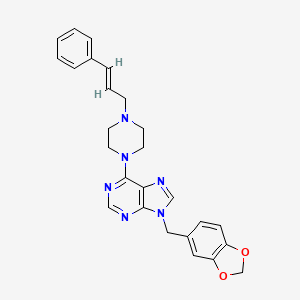
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
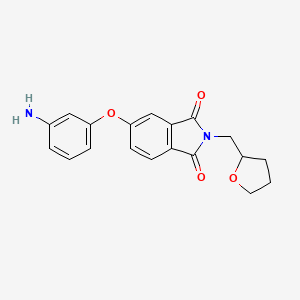
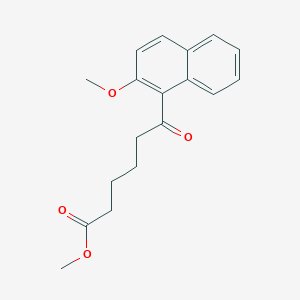
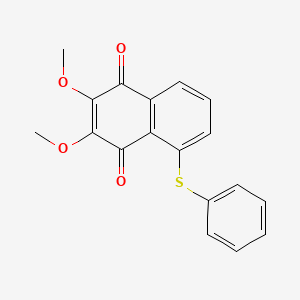
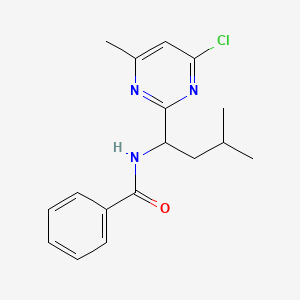
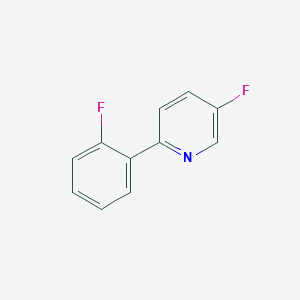
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
